An In-depth Technical Guide to Ethyl 2-(furan-2-yl)pyrimidine-5-carboxylate
An In-depth Technical Guide to Ethyl 2-(furan-2-yl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Novel Heterocycles
In the dynamic field of medicinal chemistry and materials science, the exploration of novel heterocyclic compounds is a cornerstone of innovation. This guide focuses on a specific molecule of interest: Ethyl 2-(furan-2-yl)pyrimidine-5-carboxylate. It is important to note that as of the writing of this guide, a specific CAS number for this exact chemical structure is not readily found in major chemical databases. This suggests that the compound may be a novel entity, offering a unique opportunity for original research and discovery.
This document, therefore, serves as both a technical guide and a research roadmap. We will leverage established synthetic methodologies for structurally related furan-pyrimidine scaffolds to propose a robust pathway for the synthesis and characterization of the title compound. By examining the known properties and biological activities of its analogues, we will also explore its potential applications, providing a solid foundation for further investigation.
Introduction to the Furan-Pyrimidine Scaffold
The fusion of furan and pyrimidine rings in a single molecular entity creates a scaffold with significant potential in drug discovery and materials science. Pyrimidine derivatives are well-established as crucial components in a wide array of biologically active compounds, including anticancer and antibiotic agents.[1] The furan moiety, a five-membered aromatic heterocycle, is also a prevalent feature in many pharmaceuticals and is known to contribute to diverse biological activities.[2] The combination of these two pharmacophores in Ethyl 2-(furan-2-yl)pyrimidine-5-carboxylate suggests a molecule with a high potential for novel biological and material properties.
Proposed Synthesis of Ethyl 2-(furan-2-yl)pyrimidine-5-carboxylate
Given the absence of a specific documented synthesis for the title compound, we propose a synthetic route based on well-established methods for the preparation of 2-substituted pyrimidine-5-carboxylic esters.[3] One of the most versatile and high-yielding approaches involves the reaction of an amidinium salt with a suitable three-carbon building block.[3]
Proposed Synthetic Pathway
The proposed synthesis involves a condensation reaction between furan-2-amidinium salt and an appropriate ethyl ester derivative that can provide the C4, C5, and C6 atoms of the pyrimidine ring. A plausible precursor would be an ethyl ester of a 3-alkoxy-2-formylacrylate or a related equivalent.
A general and effective method for synthesizing 2-substituted pyrimidine-5-carboxylic esters utilizes the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which reacts with various amidinium salts.[3] Adapting this method, the synthesis of Ethyl 2-(furan-2-yl)pyrimidine-5-carboxylate would involve the following key steps:
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Preparation of Furan-2-amidinium Salt: This can be synthesized from furan-2-carbonitrile via the Pinner reaction or other standard methods.
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Synthesis of the Pyrimidine Ring: A condensation reaction between the furan-2-amidinium salt and a suitable C3-synthon, such as the sodium salt of an ethyl 3-alkoxy-2-formylacrylate, would yield the desired pyrimidine ring.
Detailed Experimental Protocol (Proposed)
Materials and Reagents:
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Furan-2-carbonitrile
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Anhydrous Ethanol
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Anhydrous Diethyl Ether
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Hydrogen Chloride (gas or solution in diethyl ether)
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Ammonia (gas or solution in ethanol)
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Ethyl 3,3-diethoxypropionate
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Ethyl formate
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Sodium hydride (60% dispersion in mineral oil)
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Anhydrous Tetrahydrofuran (THF)
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Glacial Acetic Acid
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Saturated Sodium Bicarbonate solution
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Brine
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Anhydrous Magnesium Sulfate
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Silica Gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
Step 1: Synthesis of Furan-2-carboximidate Hydrochloride
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Dissolve furan-2-carbonitrile in a mixture of anhydrous ethanol and anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a drying tube.
-
Cool the solution to 0°C in an ice bath.
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Bubble dry hydrogen chloride gas through the solution for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Allow the reaction mixture to stand at 0-4°C overnight to facilitate the precipitation of the imidate hydrochloride salt.
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Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Step 2: Synthesis of Furan-2-amidinium Hydrochloride
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Suspend the furan-2-carboximidate hydrochloride in anhydrous ethanol in a pressure-resistant flask.
-
Cool the suspension to 0°C and pass anhydrous ammonia gas through it until saturation.
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Seal the flask and stir the reaction mixture at room temperature for 24-48 hours.
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Monitor the reaction progress by TLC.
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Upon completion, remove the solvent under reduced pressure. The resulting crude furan-2-amidinium hydrochloride can be used in the next step without further purification.
Step 3: Preparation of the Sodium Salt of Ethyl 2-(ethoxymethylene)-3-oxobutanoate
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In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous THF.
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Cool the suspension to 0°C and add a solution of ethyl 3,3-diethoxypropionate and ethyl formate in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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The formation of the sodium salt will be evident by the formation of a precipitate. This reagent is used directly in the next step.
Step 4: Synthesis of Ethyl 2-(furan-2-yl)pyrimidine-5-carboxylate
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Add the furan-2-amidinium hydrochloride from Step 2 to the suspension of the sodium salt from Step 3 at room temperature under a nitrogen atmosphere.
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Add glacial acetic acid to the reaction mixture and heat to reflux for 6-8 hours.
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Monitor the reaction by TLC.
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After cooling to room temperature, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure Ethyl 2-(furan-2-yl)pyrimidine-5-carboxylate.
Visualizing the Synthetic Workflow
Caption: Proposed synthetic workflow for Ethyl 2-(furan-2-yl)pyrimidine-5-carboxylate.
Characterization and Spectroscopic Analysis
The structural confirmation of the synthesized Ethyl 2-(furan-2-yl)pyrimidine-5-carboxylate is crucial. The following analytical techniques would be employed, with expected spectral data extrapolated from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyrimidine and furan rings, as well as the ethyl ester group. The furan protons should appear as distinct doublets and a doublet of doublets in the aromatic region. The pyrimidine protons will also resonate in the aromatic region. The ethyl group will exhibit a quartet for the methylene protons and a triplet for the methyl protons.
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¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester, the carbons of the pyrimidine and furan rings, and the carbons of the ethyl group.
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
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A strong absorption band around 1710-1730 cm⁻¹ corresponding to the C=O stretching of the ester group.
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C=N and C=C stretching vibrations from the pyrimidine and furan rings in the region of 1500-1650 cm⁻¹.
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C-O stretching vibrations for the ester and furan ether linkage around 1000-1300 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition. The mass spectrum would show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺, which should correspond to the calculated molecular weight of C₁₁H₁₀N₂O₃ (218.21 g/mol ).
Potential Applications in Drug Discovery and Materials Science
While the specific biological activities of Ethyl 2-(furan-2-yl)pyrimidine-5-carboxylate are yet to be determined, the known properties of its constituent scaffolds provide a strong basis for potential applications.
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Anticancer and Antimicrobial Agents: Pyrimidine derivatives are integral to many anticancer and antimicrobial drugs.[1] The furan ring is also a known pharmacophore in various therapeutic agents.[2] Therefore, the title compound and its derivatives are promising candidates for screening against various cancer cell lines and microbial strains.
-
Enzyme Inhibition: The furan-pyrimidine scaffold could be designed to target specific enzymes involved in disease pathways. For instance, derivatives of furan-2-carboxylic acid have been identified as inhibitors of D-dopachrome tautomerase (D-DT) and macrophage migration inhibitory factor-1 (MIF-1), which are implicated in inflammatory diseases and cancer.[4]
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Materials Science: Heterocyclic compounds with extended π-systems can exhibit interesting photophysical properties. The title compound could be explored for applications in organic light-emitting diodes (OLEDs), sensors, or as a building block for novel polymers.
Safety and Handling
As a novel chemical entity, Ethyl 2-(furan-2-yl)pyrimidine-5-carboxylate should be handled with care in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.
Based on the safety data for related compounds, such as 2-(furan-2-yl)pyrimidine-5-carboxylic acid, the compound may cause skin and eye irritation and may be harmful if swallowed.[5][6]
General Handling Precautions:
-
Avoid inhalation of dust, fumes, gas, mist, or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion and Future Directions
Ethyl 2-(furan-2-yl)pyrimidine-5-carboxylate represents a promising, yet underexplored, molecule at the intersection of furan and pyrimidine chemistry. This guide has provided a comprehensive technical overview, including a proposed synthetic route, characterization methods, and potential applications. The lack of a readily available CAS number underscores the opportunity for novel research in this area.
Future work should focus on the successful synthesis and purification of the title compound, followed by thorough spectroscopic characterization to confirm its structure. Subsequently, a systematic investigation of its biological activities and material properties will be essential to unlock its full potential. The methodologies and insights presented in this guide are intended to serve as a valuable resource for researchers embarking on the exciting journey of exploring this novel chemical entity.
References
-
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2017). MDPI. Retrieved from [Link]
-
Novina, J. J., Vasuki, G., Suresh, M., Viswanathan, V., & Velmurugan, D. (2016). Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: a triclinic polymorph. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), o2822. Retrieved from [Link]
-
Asghari, S., Ramezani, M., & Ramezani, F. (2015). Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. Research in Pharmaceutical Sciences, 10(5), 433–440. Retrieved from [Link]
-
Synthesis and Characterization of New Heterocyclic Derives Compounds from Ethyl-4-(furan-2-yl)-6-methyl-2-oxo-1,3-dihydropyrimidine-5-carboxylate. (2026). ResearchGate. Retrieved from [Link]
-
Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Ethyl 2-hydroxy-5-methylpyrazolo(1,5-a)pyrimidine-6-carboxylate Properties. U.S. Environmental Protection Agency. Retrieved from [Link]
-
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Academia.edu. Retrieved from [Link]
-
5-(Furan-2-yl)pyrimidine. PubChem. Retrieved from [Link]
-
Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. (2026). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). MDPI. Retrieved from [Link]
-
Halim, M. E., Khan, M. N., Shaha, U., Rahman, M. H., Akhter, K., & Ahmed, S. M. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylate. Journal of the Bangladesh Chemical Society, 36(1), 1-8. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-(Furan-2-yl)pyrimidine-5-carboxylic acid | 1092291-13-8 [sigmaaldrich.com]
- 6. 2-(Furan-2-yl)pyrimidine-5-carboxylic acid | 1092291-13-8 [sigmaaldrich.com]
